ethyl 4-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. The key steps typically include:
Formation of the thiazolidinone ring: This step involves the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.
Pyrido[1,2-a]pyrimidine synthesis: This involves the condensation of a pyrimidine derivative with a suitable aldehyde or ketone in the presence of a catalyst.
Piperazine ring incorporation: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrido[1,2-a]pyrimidine derivative reacts with piperazine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 4-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend
Biological Activity
Ethyl 4-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Piperazine moiety : Commonly associated with various biological activities.
- Pyrido[1,2-a]pyrimidine core : Known for its role in nucleic acid interactions.
- Thiazolidin and thioxo groups : Implicated in metabolic pathways.
Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | C22H27N5O3S |
Molecular Weight | 423.55 g/mol |
IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds similar to ethyl 4-(...) exhibit significant antimicrobial properties. For instance, derivatives with thiazolidin and pyrimidine structures have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical enzymes.
Anticancer Potential
Studies have suggested that the compound may possess anticancer activity. Its structural similarity to known anticancer agents allows it to interact with DNA and inhibit cancer cell proliferation. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines through mitochondrial pathways.
Enzyme Inhibition
The presence of the thiazolidin moiety suggests potential for enzyme inhibition. Research has demonstrated that compounds with similar structures can act as inhibitors of key metabolic enzymes, impacting pathways such as glycolysis and fatty acid metabolism.
The biological activity of ethyl 4-(...) can be attributed to several mechanisms:
- DNA Intercalation : The pyrido-pyrimidine structure allows for intercalation into DNA, disrupting replication processes.
- Enzyme Interaction : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that related compounds can increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
Study 1: Antimicrobial Activity
A study conducted on a series of thiazolidin derivatives found that ethyl 4-(...) demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported at concentrations lower than those required for many conventional antibiotics.
Study 2: Anticancer Effects
In vitro studies using human breast cancer cell lines indicated that the compound inhibited cell growth with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis via caspase activation and mitochondrial dysfunction.
Properties
Molecular Formula |
C23H27N5O5S2 |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
ethyl 4-[3-[(Z)-[3-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H27N5O5S2/c1-3-33-22(31)26-12-10-25(11-13-26)19-16(20(29)27-8-5-4-7-18(27)24-19)15-17-21(30)28(23(34)35-17)9-6-14-32-2/h4-5,7-8,15H,3,6,9-14H2,1-2H3/b17-15- |
InChI Key |
QMPBRYFVRXXEQL-ICFOKQHNSA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCOC |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCOC |
Origin of Product |
United States |
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